5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring, with a cyano (-CN) group at position 3. This structure is part of a broader class of triazolopyrazine derivatives known for their pharmacological relevance, particularly as intermediates in synthesizing drugs like sitagliptin (a dipeptidyl peptidase-4 inhibitor for diabetes treatment) . Its molecular formula is C₆H₇N₅, with a molecular weight of 149.15 g/mol (calculated from and analogous structures in ).
Structure
3D Structure
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C6H7N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-2,4H2 |
InChI Key |
XODJNKKDLCFEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C#N)CN1 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A widely adopted method involves reacting 2-chloropyrazine-3-carbonitrile with hydrazine hydrate in ethanol at 85°C for 15 hours to form the triazole ring. The reaction proceeds via nucleophilic substitution, where hydrazine displaces the chloride at position 2, followed by intramolecular cyclization:
Optimization Notes :
-
Solvent : Ethanol enhances solubility of intermediates and facilitates byproduct removal.
-
Temperature : Elevated temperatures (80–110°C) improve reaction rates but require careful pH control to avoid decomposition.
Palladium-Catalyzed Cyanation of Brominated Intermediates
Post-Cyclization Bromine Replacement
A two-step strategy first synthesizes 3-bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, followed by cyanation using Zn(CN)₂ under palladium catalysis:
Step 1 : Bromination at position 3 using N-bromosuccinimide (NBS) in DMF at 0°C (yield: 85%).
Step 2 : Cyanation with Zn(CN)₂, Pd(PPh₃)₄, and DMF at 120°C for 6 hours (yield: 65%).
Critical Parameters :
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
-
Safety : Excess Zn(CN)₂ requires handling in a fume hood due to cyanide release risks.
Intramolecular Cyclization of Cyanoacetohydrazides
One-Pot Synthesis from Ethyl Cyanoacetate
Ethyl cyanoacetate reacts with hydrazine hydrate in acetonitrile to form cyanoacetohydrazide, which undergoes cyclization with chloroacetyl chloride under basic conditions:
Conditions :
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent Recycling and Cost Efficiency
Patent CN102796104A highlights ethanol and toluene as recoverable solvents, reducing production costs by 30–40%. For the palladium-catalyzed route, catalyst recycling via filtration achieves 90% recovery, critical for economic viability.
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies demonstrate 20–30% reduction in reaction time using microwave irradiation (150 W, 100°C) for hydrazine cyclization, achieving 75% yield in 2 hours.
Chemical Reactions Analysis
Cyclization Reactions
The triazolo-pyrazine scaffold is synthesized via cyclization of hydrazine derivatives. For example:
-
Key Step : Reaction of hydrazine hydrate with 2-chloropyrazine under basic conditions (pH 6) yields a dihydropyrazine intermediate, which undergoes cyclization with trifluoroacetic anhydride and methanesulfonic acid to form the triazolo ring .
| Reaction Conditions | Product | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Ethanol, hydrazine hydrate, 60–61°C | 5,6,7,8-tetrahydro intermediate | 93.3% | 93.30% | |
| Trifluoroacetic anhydride, reflux | Cyclized triazolo-pyrazine | 99.1% | 99.1% |
Functionalization at the Nitrile Group
The carbonitrile group at position 3 participates in nucleophilic additions and hydrolytic reactions:
-
Hydrolysis : Under acidic conditions (HCl/MeOH), the nitrile converts to a carboxylic acid or amide .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to a primary amine .
Salt Formation
Protonation of the triazolo nitrogen or pyrazine ring forms stable salts:
-
Hydrochloride Salt : Reacting with ethanolic HCl precipitates the hydrochloride form, critical for pharmaceutical formulations .
| Salt Type | Conditions | Solubility | Purity (HPLC) | Source |
|---|---|---|---|---|
| Hydrochloride | HCl/EtOH, 25°C, 1 h | Soluble in polar solvents | 99.3% |
Heterocycle Functionalization
The triazolo-pyrazine core undergoes electrophilic substitutions and coupling reactions:
-
Amide Coupling : DCC-mediated condensation with Boc-protected amino acids introduces side chains at the pyrazine nitrogen .
| Coupling Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc-protected amino acid | DCM, DCC, 25°C, 36 h | N-Substituted triazolo-pyrazine amide | 58% |
Thermal Stability and Byproduct Analysis
Thermogravimetric analysis (TGA) reveals decomposition above 260°C, with primary byproducts including hydrogen cyanide (from nitrile degradation) and ammonia .
| Temperature Range | Major Byproduct | Hazard Classification | Source |
|---|---|---|---|
| 260–265°C | HCN, NH₃ | H315 (skin irritation), H319 (eye irritation) |
Scientific Research Applications
Pharmaceutical Applications
1.1. Antidiabetic Agents
One of the prominent applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is its role as an intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. This compound helps to regulate blood sugar levels by enhancing the body's incretin hormones' effects .
1.2. Neurokinin Receptor Antagonists
Research has indicated that derivatives of this compound can act as selective antagonists to neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. These compounds may offer therapeutic benefits in treating conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound involves several steps that ensure high yields and purity. Methods have been developed to simplify the synthesis process while minimizing byproducts, making it suitable for industrial production .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Combine ethanol with hydrazine hydrate and add 2-chloropyrazine. Adjust pH to 6 and remove impurities. |
| 2 | Add chlorobenzene and trifluoroacetic anhydride; heat and distill out trifluoroacetic acid. |
| 3 | Use palladium/carbon catalyst for reduction; wash and concentrate to obtain the final product. |
Research Findings
Recent studies have focused on expanding the library of compounds based on the tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine framework. This includes exploring various substitutions on the pyrazine ring to enhance biological activity and selectivity for specific targets within the body .
Case Studies
Case Study 1: Sitagliptin Development
The development of sitagliptin involved extensive research into the efficacy of DPP-4 inhibitors. The compound's ability to improve glycemic control without significant side effects made it a valuable addition to diabetes management protocols.
Case Study 2: NK-3 Receptor Antagonism
Investigations into NK-3 receptor antagonists have shown promise in preclinical models for anxiety disorders. Compounds derived from tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have demonstrated significant reductions in anxiety-like behaviors in animal studies.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN, -CF₃) : Increase electrophilicity and metabolic stability, making these derivatives suitable for drug development .
- Electron-Donating Groups (e.g., -CH₃) : Reduce reactivity but may improve membrane permeability .
- Polar Groups (e.g., -CONH₂) : Enhance solubility and target binding via hydrogen bonding .
Pharmacological and Physicochemical Data
Limited direct bioactivity data exist for the target compound, but insights can be extrapolated from related derivatives:
- Cytotoxicity : 3,7-Disubstituted triazolopyrazin-8-ones demonstrate cytotoxic effects in preclinical models, attributed to intercalation with DNA or enzyme inhibition .
- Metabolic Stability : The trifluoromethyl group in 3-CF₃ derivatives enhances resistance to cytochrome P450-mediated degradation, a critical factor in CNS drug design .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core structure that is known to exhibit various pharmacological effects. Its molecular formula is , with a molecular weight of approximately 150.14 g/mol. The presence of the carbonitrile group enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | Induction of apoptosis via caspase activation |
| 22i | HeLa | 2.85 ± 0.74 | Cell cycle arrest in G0/G1 phase |
The compound 22i exhibited excellent anti-tumor activity across various cell lines with IC50 values indicating potent inhibitory effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves c-Met kinase inhibition and induction of apoptosis through caspase pathways .
The biological activity of this compound is attributed to several mechanisms:
- Kinase Inhibition : Compounds derived from this class have shown to inhibit key kinases such as c-Met and VEGFR-2. For instance, compound 17l demonstrated an IC50 value of 26 nM for c-Met kinase inhibition while also exhibiting antiproliferative activities against multiple cancer cell lines .
- Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through assays showing increased caspase activity in treated cells. This includes the upregulation of pro-apoptotic factors such as p53 and Bax .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of these compounds:
- Study on MCF-7 Cells : A study revealed that treatment with a derivative led to a significant increase in apoptosis markers compared to controls. The compound was shown to suppress NF-κB expression while promoting ROS production .
- Dose-Dependent Effects : In vitro assays demonstrated that increasing concentrations of the compound led to enhanced cytotoxicity in cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, carbonyldiimidazole (CDI) can activate carboxylic acids to form reactive intermediates, which subsequently react with hydrazinopyrazinones under reflux in anhydrous DMFA . Alternative routes include the use of TBAB (tetra--butylammonium bromide) as a phase-transfer catalyst in refluxing ethanol, enabling efficient formation of pyrazolo-triazolo hybrids via one-pot multicomponent reactions . Key parameters include solvent choice (e.g., DMFA for high-temperature stability), stoichiometric control of reagents, and purification via recrystallization or flash chromatography.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing triazole vs. pyrazine protons) .
- IR spectroscopy : Identification of nitrile (C≡N) stretches near 2230 cm⁻¹ and triazole/pyrazine ring vibrations .
- Mass spectrometry (EI/HRMS) : Verification of molecular ion peaks and fragmentation patterns (e.g., [M]+ at m/z 238 for a related carbonitrile derivative) .
- HPLC : To assess purity (>95% typically required for pharmacological studies) .
Q. What pharmacological activities have been reported for this scaffold?
- Methodological Answer : Derivatives exhibit antiviral activity, particularly against retroviruses like HIV, by targeting viral protease or integrase enzymes. Activity is evaluated via in vitro assays (e.g., inhibition of HIV-1 replication in MT-4 cells) . Antifungal potential is also noted, with molecular docking studies suggesting interaction with fungal lanosterol 14α-demethylase (PDB:3LD6) . Bioactivity assays require standardized protocols for IC50 determination, including dose-response curves and cytotoxicity controls (e.g., using Vero cells).
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted triazolo-pyrazine carbonitriles?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., -CN) on the pyrazine ring direct cyclization to the α-position .
- Solvent polarity : Polar aprotic solvents (e.g., DMFA) favor N-alkylation over O-alkylation in intermediates .
- Catalytic additives : TBAB enhances nucleophilicity of hydrazine intermediates, promoting regioselective triazole formation .
- Case Study : In the synthesis of 3-azido derivatives, trifluoroacetic acid (TFA) and azido(trimethyl)silane drive regioselective cyclization at 50°C, confirmed by 1H NMR monitoring .
Q. What computational strategies are used to predict the bioactivity of triazolo-pyrazine carbonitriles?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 protease or fungal 14α-demethylase). Parameters include grid box sizing to accommodate active sites and Lamarckian genetic algorithms for conformational sampling .
- QSAR modeling : Hammett constants (σ) of substituents correlate with antiviral IC50 values. For example, electron-deficient groups enhance binding to viral enzymes .
Q. How should researchers address contradictions in reported bioactivity data for this scaffold?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., MT-4 for HIV, HFF for antifungal studies) with positive/negative controls .
- Structural confirmation : Ensure compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical assignment) .
- Meta-analysis : Compare logP and solubility data to identify discrepancies arising from physicochemical properties .
Q. What substituent modifications enhance the metabolic stability of triazolo-pyrazine carbonitriles?
- Methodological Answer :
- Steric shielding : Bulky groups (e.g., cyclobutyl) at the 7-position reduce CYP450-mediated oxidation .
- Isosteric replacement : Replacing labile ester groups with carbamates or amides improves plasma stability (e.g., ethyl ester → tert-butyl ester in a related compound) .
- In vitro stability assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
